Home > Products > Screening Compounds P103806 > (R,E)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
(R,E)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione - 1446263-39-3

(R,E)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-1477617
CAS Number: 1446263-39-3
Molecular Formula: C25H29BrN8O2
Molecular Weight: 553.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
an impurity of Linagliptin

Linagliptin

Compound Description: Linagliptin, also known as 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a FDA-approved medication for Type 2 Diabetes. [, ]. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, preventing the breakdown of incretin hormones like GLP-1 and GIP. [, ] These hormones play a crucial role in stimulating insulin release from the pancreas. [, ]

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: This compound is identified as an impurity (Impurity-I) arising during the synthesis of Linagliptin. [] While specific biological activities aren't detailed, its presence as an impurity underscores the structural similarities within this family of molecules.

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

Compound Description: Identified as Impurity-II during Linagliptin synthesis, this compound, like Impurity-I, lacks specified biological activity data but provides insight into the structure-activity relationships of Linagliptin analogs. []

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

Compound Description: This compound, designated as Impurity-III, was detected during the development of Linagliptin. [] Its identification as an impurity highlights the potential for side reactions during synthesis and further emphasizes the structural diversity that can arise within this class of compounds.

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: Found as Impurity-IV during Linagliptin production, this compound lacks specific biological data but serves as another point of comparison in understanding structure-activity relationships in this chemical space. []

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

Compound Description: Designated Impurity-V during the synthesis of Linagliptin, this compound illustrates the possibility of forming byproducts with modifications to the core structure. []

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

Compound Description: Identified as an impurity during Linagliptin production, this compound lacks specific biological data but provides further insights into structural variations within this class of molecules. []

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: Found as Impurity-VII during Linagliptin synthesis, this compound shares a very close structural resemblance to Linagliptin, primarily differing in the halogen substituent on the but-2-enyl group. []

Overview

The compound (R,E)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine family. This compound features multiple functional groups, including an amine, a brominated alkene, and a quinazoline moiety, which contribute to its potential biological activity. Understanding its structure and reactivity is crucial for exploring its applications in medicinal chemistry.

Source

This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that allow for the construction of its intricate framework. The specific synthesis routes may vary based on the starting materials and desired purity.

Classification

This compound is classified as a purine derivative, characterized by a bicyclic structure consisting of a fused imidazole and pyrimidine ring. Its functional groups suggest potential interactions with biological targets, making it of interest in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of (R,E)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves several key steps:

  1. Formation of the Purine Core: The initial step may involve the synthesis of the purine core through condensation reactions between appropriate precursors.
  2. Introduction of Functional Groups: Subsequent reactions introduce the bromobutene and piperidine groups, often through nucleophilic substitutions or coupling reactions.
  3. Final Modifications: The final steps may include protection/deprotection strategies to ensure the correct functional groups are present and in the desired configuration.

Technical details such as reaction conditions (temperature, solvents) and catalysts used can vary significantly based on the specific synthetic route chosen.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C20H25BrN4O2
  • Molecular Weight: Approximately 421.35 g/mol
  • Functional Groups: Amino group, bromobutene, methyl group, quinazoline derivative.
Chemical Reactions Analysis

Reactions

The reactivity of this compound can be analyzed through various chemical reactions:

  1. Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions that can modify the alkene.
  2. Amine Reactions: The amino group can participate in acylation or alkylation reactions to form derivatives.
  3. Coupling Reactions: The quinazoline moiety may engage in coupling reactions to create more complex structures.

Technical details about reaction conditions (e.g., temperature, solvent) and mechanisms involved are essential for understanding how these transformations occur.

Mechanism of Action

Process

The mechanism of action for this compound is likely related to its ability to interact with specific biological targets. For example:

  1. Receptor Binding: The purine structure may allow for binding to adenosine receptors or similar targets.
  2. Enzyme Inhibition: The presence of functional groups could facilitate interactions with enzymes involved in metabolic pathways.

Data regarding binding affinities or inhibition constants would provide deeper insights into its pharmacological potential.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of amino and carbonyl groups.
  • Melting Point: Specific melting points would need to be determined experimentally.

Chemical Properties

Chemical properties are influenced by:

  • Reactivity: The bromine atom makes it susceptible to nucleophilic attack.
  • Stability: Stability under various pH conditions should be assessed.

Relevant data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry) would help confirm these properties.

Applications

Scientific Uses

This compound has potential applications in several scientific fields:

  1. Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Research: It could be used in studies involving receptor-ligand interactions or enzyme kinetics.
  3. Synthetic Chemistry: As a complex molecule, it serves as a model for developing new synthetic methodologies or exploring structure-activity relationships.

Properties

CAS Number

1446263-39-3

Product Name

(R,E)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C25H29BrN8O2

Molecular Weight

553.47

InChI

InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10+/t17-/m1/s1

SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C

Synonyms

N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin (E/Z Mixture); 8-[(3R)-3-Amino-1-piperidinyl]-7-[(2E/Z)-3-bromo-2-buten-1-yl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.